synthesis of 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene from commercial reagents
synthesis of 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene from commercial reagents
This guide details the synthesis of 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene , a specialized fluorinated scaffold used in agrochemical and pharmaceutical research (e.g., as a bioisostere for bulky lipophilic groups or an intermediate for meta-diamide insecticides).
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule Profile[1]
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IUPAC Name: 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene
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Molecular Formula: C₁₀H₇BrF₄
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Key Structural Motif: A 2,2,3,3-tetrafluorocyclobutyl ring fused to an ortho-bromophenyl group.
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Synthetic Challenge: The formation of the fluorinated cyclobutane ring is the rate-limiting and most hazardous step. The ortho-bromo substituent provides a handle for further cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) but introduces steric bulk that can influence the cycloaddition regioselectivity.
Retrosynthetic Disconnection
The most reliable disconnection for fluorinated cyclobutanes is the thermal [2+2] cycloaddition. While concerted [2+2] cycloadditions are thermally forbidden by Woodward-Hoffmann rules, fluoroolefins like tetrafluoroethylene (TFE) react via a stepwise diradical mechanism that is thermally allowed and kinetically favored over [4+2] pathways in styrene systems.
Primary Disconnection:
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Synthon A: 2-Bromostyrene (Commercial Reagent)
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Synthon B: Tetrafluoroethylene (TFE) (Gas, generated in situ or supplied)
Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 2-bromostyrene and TFE.
Part 2: Methodology & Protocols
Route A: Industrial Standard (TFE Gas Autoclave)
This is the most scalable and direct method but requires strict safety protocols due to the explosive nature of TFE.
Safety Critical Warning: TFE is unstable and can disproportionate explosively to CF₄ and C (soot) under high pressure. It must be handled in a barricaded facility. Oxygen must be excluded (< 10 ppm) to prevent peroxide formation.
Reagents & Materials
| Reagent | Role | CAS No.[1][2][3][4] | Purity |
| 2-Bromostyrene | Substrate | 2039-88-5 | >97% |
| Tetrafluoroethylene (TFE) | Reagent (Gas) | 116-14-3 | >99% (Inhibited) |
| d-Limonene | Polymerization Inhibitor | 5989-27-5 | Reagent Grade |
| Hydroquinone | Radical Scavenger | 123-31-9 | >99% |
Experimental Protocol
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Preparation : In a high-pressure autoclave (Hastelloy or Stainless Steel 316), charge 2-bromostyrene (1.0 equiv).
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Inhibition : Add d-limonene (1-2 wt%) and hydroquinone (0.1 wt%). Note: This prevents the homopolymerization of styrene and the violent polymerization of TFE.
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Loading : Cool the autoclave to -78°C (dry ice/acetone) and evacuate air (O₂ exclusion is critical).
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TFE Addition : Transfer TFE gas into the vessel until the desired mass (1.2 - 1.5 equiv) is reached.
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Reaction : Heat the vessel to 150–170°C . The internal pressure will rise significantly (typically 20–40 bar) before dropping as the gas is consumed.
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Duration : Maintain temperature for 12–24 hours.
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Workup : Cool to room temperature. Carefully vent unreacted TFE through a scrubber (activated carbon/furnace).
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Purification : The crude mixture is a liquid.[5] Purify via fractional distillation under reduced pressure to separate the product from unreacted styrene and terpene byproducts.
Route B: Lab-Scale (In Situ TFE Generation)
For laboratories lacking TFE gas lines, TFE can be generated in situ from 1,2-dibromo-1,1,2,2-tetrafluoroethane (Halon 2402) using zinc. This avoids handling bulk TFE gas.
Mechanism : Zinc mediates the debromination of Halon 2402 to release TFE, which is immediately trapped by the styrene.
Reagents
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2-Bromostyrene (1.0 equiv)
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1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.5 equiv)
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Zinc Dust (Activated, 2.0 equiv)[6]
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Solvent: Acetonitrile or DMF (dry)
Experimental Protocol
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Activation : Activate Zinc dust by washing with dilute HCl, then water, acetone, and drying under vacuum.
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Setup : Use a heavy-walled pressure tube or a small autoclave.
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Addition : Combine 2-bromostyrene, Halon 2402, and activated Zn in Acetonitrile.
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Reaction : Seal the vessel and heat to 100–120°C for 16 hours.
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Workup : Filter off zinc salts. Dilute filtrate with water and extract with diethyl ether.
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Note : This method may yield side products from radical atom-transfer addition (ATRA) (linear chains) rather than cyclobutanes if the temperature is too low. High temperature favors the elimination to TFE and subsequent [2+2].
Part 3: Reaction Mechanism (Stepwise Diradical)
Unlike the concerted Diels-Alder [4+2], the [2+2] cycloaddition of fluoroolefins proceeds via a singlet diradical intermediate .
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Initiation : Attack of the alkene π-system on the fluorinated olefin.
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Regioselectivity : The bond forms between the β-carbon of styrene (less substituted) and the CF₂ group of TFE to generate the most stable diradical (benzylic radical).
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Ring Closure : Rapid spin-flip and coupling of the diradical to close the cyclobutane ring.
Figure 2: Stepwise diradical mechanism. The formation of the stable benzylic radical intermediate dictates the regiochemistry.
Part 4: Characterization & Validation
The product must be validated using NMR spectroscopy. The tetrafluorocyclobutyl ring has a distinct 19F signature.
Expected NMR Data
| Nucleus | Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.50 - 7.10 | Multiplets | Aromatic protons (4H) |
| 4.20 - 4.00 | Multiplet | Benzylic CH (Cyclobutyl H1) | |
| 3.10 - 2.60 | Multiplets | Cyclobutyl CH₂ (H2a, H2b) | |
| ¹⁹F NMR | -110 to -135 | Multiplets | CF₂ (Geminal coupling ~200-240 Hz) |
QC Check :
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GC-MS : Look for molecular ion [M]+ (m/z ~282/284 for ⁷⁹Br/⁸¹Br).
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Isomerism : The [2+2] reaction is highly regioselective (head-to-head) due to the radical stability, but stereoisomers (cis/trans relative to the ring) are possible. However, the benzylic position usually equilibrates to the thermodynamic trans product.
References
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Safe Handling of Tetrafluoroethylene : Guide for the Safe Handling of Tetrafluoroethylene. PlasticsEurope TFE Safety Task Force, 2017. [Link]
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Mechanism of Fluoroolefin Cycloaddition : Svatunek, D., et al. "Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene: DFT and DLPNO-UCCSD(T) Explorations."[7] Journal of Organic Chemistry, 2020, 85(6), 3858–3864. [Link]
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In Situ TFE Generation : Dolbier, W. R., et al. "Copper-mediated tetrafluoroethylation... via generation of the HCF2CF2-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate."[8] Organic & Biomolecular Chemistry, 2018.[6] [Link]
Sources
- 1. accustandard.com [accustandard.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 6. BJOC - Practical tetrafluoroethylene fragment installation through a coupling reaction of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide with various electrophiles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-mediated tetrafluoroethylation of unsaturated organotrifluoroborates via generation of the HCF2CF2-radical from zinc 1,1,2,2-tetrafluoroethanesulfinate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
